Physicochemical Comparison: 3- vs. 4-Regioisomer
The 3-ethynyl-5-fluoro substitution pattern yields a LogP value of 1.59, compared to 2.63 for the 4-ethynyl-3-fluoro positional isomer—a difference of 1.04 log units representing approximately a 10-fold difference in lipophilicity [1]. This LogP disparity corresponds to a flash point of 101.1±20.8 °C for the target compound versus unreported but predicted higher values for more lipophilic isomers, and a boiling point of 248.5±35.0 °C at 760 mmHg [2]. The PSA (polar surface area) of 26.3 Ų for the target compound [1] further distinguishes it from alternative regioisomers with different electronic distributions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.59 |
| Comparator Or Baseline | 4-ethynyl-3-fluoro methyl ester: 2.63 |
| Quantified Difference | ΔLogP = 1.04 (∼10× lipophilicity difference) |
| Conditions | Predicted LogP values from chemical property databases |
Why This Matters
A 10-fold difference in lipophilicity directly impacts chromatographic retention, membrane permeability, and in vivo distribution when this building block is incorporated into drug candidates, making positional isomers unsuitable substitutes.
- [1] yybyy.com. 3-ethynyl-5-fluorobenzoic acid methyl ester - Basic Information (CAS 914944-24-4). Chemical Researcher One-Stop Service Platform. LogP=1.5936, PSA=26.3. View Source
- [2] ChemSrc. Methyl 4-ethynyl-3-fluorobenzoate (CAS 1459216-15-9) - Physicochemical Properties. Boiling Point: 248.5±35.0 °C at 760 mmHg; Flash Point: 101.1±20.8 °C; LogP: 2.63. View Source
